molecular formula C15H13ClN4O3S B2434675 8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 299421-61-7

8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2434675
CAS RN: 299421-61-7
M. Wt: 364.8
InChI Key: LAYLZGGSMJKXBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as Thio-DADMe-Immucillin A, is a potent inhibitor of the enzyme human purine nucleoside phosphorylase (hPNPase). It is a synthetic compound that has shown promising results in scientific research for the treatment of various diseases.

Scientific Research Applications

Synthesis and Derivative Formation

8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione serves as a precursor in the synthesis of various heterocyclic systems. For instance, it's used in creating fused purine-2,6-diones, a class of compounds that have been synthesized for various research applications. A specific example includes the synthesis of new thiadiazepino-purine ring systems (Hesek & Rybár, 1994).

Biological Activity Studies

This compound has been explored in the context of biological activity, particularly in relation to its derivatives. For example, derivatives of purine-2,6-dione have been evaluated for their receptor affinity and pharmacological effects, such as antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).

Antimicrobial Activity

The synthesis of new derivatives from 8-Chlorotheophylline, a related compound, has been studied, with the derivatives being tested for antimicrobial activity. This highlights the potential of these compounds in antimicrobial research (Abdul-Reda & Abdul-Ameer, 2018).

Construction of Complex Heterocyclic Systems

There's research focusing on the construction of penta- and hexacyclic heterocyclic systems using derivatives of this compound. These synthetic pathways are significant in the development of complex organic compounds for various applications (Dotsenko et al., 2012).

Impurity Characterization

The compound's derivatives are also useful in the characterization of impurities present in related compounds like 8-chlorotheophylline, demonstrating its utility in analytical chemistry (Desai et al., 2011).

Synthesis of Selenium and Sulfur-containing Derivatives

There's interest in synthesizing new derivatives containing selenium and sulfur. These derivatives, based on purine-2,6-dione, have potential applications in various fields of chemistry and biochemistry (Gobouri, 2020).

Receptor Affinity Research

Research has also been conducted on the affinity of derivatives of this compound for various receptors, contributing to our understanding of their potential therapeutic applications (Żmudzki et al., 2015).

Photolysis Studies

The compound's derivatives have been studied under photolysis to create novel derivatives of pentoxifylline, an ambident chromophore. This research contributes to our understanding of photochemistry in drug synthesis (Han et al., 2008).

Intermolecular Interaction Analysis

Detailed quantitative analysis of intermolecular interactions in derivatives of this compound has been performed, providing insights that could be applied in the design of new materials (Shukla et al., 2020).

properties

IUPAC Name

8-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O3S/c1-19-11-12(20(2)14(23)18-13(11)22)17-15(19)24-7-10(21)8-3-5-9(16)6-4-8/h3-6H,7H2,1-2H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYLZGGSMJKXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.